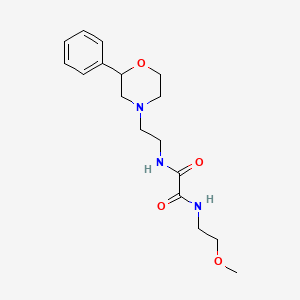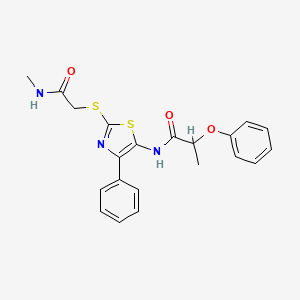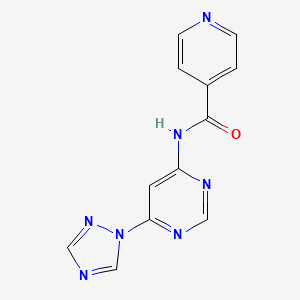
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a small molecule that has been synthesized for various applications, including medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone has been extensively used in scientific research for various applications. It has been studied for its potential use in drug discovery, particularly in the development of new anticancer agents. The compound has also been investigated for its antimicrobial and antiviral properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and the induction of cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to affect various biological processes, including cell signaling, DNA replication, and protein synthesis. It has also been shown to induce apoptosis or programmed cell death in cancer cells. The compound has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone is its versatility in various lab experiments. The compound can be used in different assays to investigate its biological activity and potential therapeutic applications. However, one of the limitations is its relatively high cost, which can limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the research of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone. One of the directions is the development of new derivatives of the compound with improved efficacy and selectivity. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its therapeutic effects. Additionally, the compound's potential use in the treatment of other diseases, such as viral infections and neurological disorders, can also be explored.
Conclusion:
In conclusion, this compound is a promising compound for various scientific research applications, particularly in drug discovery and cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Additionally, future directions for the research of the compound have been outlined.
Synthesemethoden
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone can be synthesized using various methods. One of the most common methods involves the reaction of 3-(pyrimidin-2-ylamino)azetidine with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. Other methods involve the use of different reagents and catalysts, depending on the desired application.
Eigenschaften
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-11(9-2-5-18-8-9)16-6-10(7-16)15-12-13-3-1-4-14-12/h1-5,8,10H,6-7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAGUJZMMBJWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2623611.png)

![Butyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2623616.png)
![2-ethyl-6-(4-methoxybenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2623617.png)


![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2623625.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2623629.png)
![N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide](/img/structure/B2623630.png)
